molecular formula C26H25NO5 B8179498 N-Fmoc-3-ethoxy-L-phenylalanine

N-Fmoc-3-ethoxy-L-phenylalanine

Cat. No.: B8179498
M. Wt: 431.5 g/mol
InChI Key: WPYSBWVXAWVARH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-3-ethoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an ethoxy group attached to the phenyl ring. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-ethoxy-L-phenylalanine typically involves the protection of the amino group of 3-ethoxy-L-phenylalanine with the Fmoc group. This can be achieved by reacting 3-ethoxy-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-ethoxy-L-phenylalanine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other secondary amines.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The ethoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide at room temperature.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Deprotection: 3-ethoxy-L-phenylalanine.

    Coupling: Peptides or peptide derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

N-Fmoc-3-ethoxy-L-phenylalanine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: For the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of N-Fmoc-3-ethoxy-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation. The ethoxy group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-phenylalanine: Lacks the ethoxy group, making it less sterically hindered.

    N-Fmoc-3-fluoro-L-phenylalanine: Contains a fluorine atom instead of an ethoxy group, affecting its electronic properties.

    N-Fmoc-3-(2-naphthyl)-L-alanine: Has a naphthyl group, increasing its aromaticity and potential for π-π interactions.

Uniqueness

N-Fmoc-3-ethoxy-L-phenylalanine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name

(2S)-3-(3-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-9-7-8-17(14-18)15-24(25(28)29)27-26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSBWVXAWVARH-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.